molecular formula C20H14N2O4S B2886058 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 941961-93-9

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B2886058
CAS RN: 941961-93-9
M. Wt: 378.4
InChI Key: NNQLAMKQBHLSEG-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is found naturally in plants and can also be obtained through synthetic reactions . Benzofuran compounds are a class of compounds that are ubiquitous in nature. Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran derivatives can be synthesized from their corresponding 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran rings can be constructed by proton quantum tunneling which has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structures. For example, the compound 4-(1-benzofuran-2-yl)pyridine has a molecular weight of 195.22 and a melting point of 128-133 degrees Celsius .

Scientific Research Applications

Disposition and Metabolism

The compound SB-649868, which shares structural motifs with the chemical of interest, has been studied for its disposition and metabolism in humans. SB-649868 is an orexin 1 and 2 receptor antagonist developed for treating insomnia. Its elimination occurs mostly via feces, with urinary excretion accounting for a smaller percentage of total radioactivity. The study highlighted the presence of more slowly cleared metabolites, indicating extensive metabolism, including oxidation of the benzofuran ring leading to principal metabolites like M25 and an unusual hemiaminal metabolite, M98, suggesting its complex metabolic pathway (Renzulli et al., 2011).

Antimicrobial Applications

A series of derivatives containing the benzofuran moiety were synthesized and evaluated for their antimicrobial activity. For instance, compounds with the structure 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide showed significant antibacterial activity against various pathogenic microorganisms, indicating their potential as antimicrobial agents (Idrees et al., 2019).

Anti-inflammatory and Analgesic Agents

Compounds derived from benzofuran and thiazole, such as novel benzodifuranyl derivatives, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds were found to act as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, with some demonstrating high inhibitory activity and significant analgesic and anti-inflammatory effects, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Diuretic Activity

In the study of biphenyl benzothiazole-2-carboxamide derivatives, specific compounds demonstrated promising diuretic activity. This indicates the potential of benzothiazole derivatives in the development of diuretic agents, which could have applications in treating conditions associated with fluid retention (Yar & Ansari, 2009).

Mechanism of Action

Future Directions

Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds, so benzofuran and its derivatives have attracted much attention owing to their biological activities . Future research in this area is likely to focus on the development of new benzofuran derivatives with improved bioavailability and fewer side effects .

properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4S/c23-19(13-5-6-16-18(10-13)25-8-7-24-16)22-20-21-14(11-27-20)17-9-12-3-1-2-4-15(12)26-17/h1-6,9-11H,7-8H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQLAMKQBHLSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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